1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O2/c1-13-4-3-5-15(8-13)20-26-19(31-27-20)11-28-12-24-21-17(22(28)30)10-25-29(21)16-7-6-14(2)18(23)9-16/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWMSIHRJZQZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC(=C(C=C5)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS Number: 1189734-49-3) is a novel hybrid molecule that combines the structural features of pyrazolo[3,4-d]pyrimidines and 1,2,4-oxadiazoles. This compound has garnered attention due to its potential biological activity, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 432.9 g/mol . The structure integrates a chloro-methylphenyl moiety and an oxadiazole unit, which are known to enhance biological activity through various mechanisms.
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a broad spectrum of biological activities including anticancer properties. These compounds often target critical enzymes involved in cancer cell proliferation such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerases
- Telomerase
The hybridization of 1,2,4-oxadiazole with other pharmacophores can lead to synergistic effects, enhancing the overall efficacy against cancer cells .
Anticancer Activity
Studies have shown that the incorporation of the 1,2,4-oxadiazole scaffold into pyrazolo[3,4-d]pyrimidine frameworks can significantly enhance anticancer activity. For instance:
- In vitro assays demonstrated that compounds similar to this hybrid effectively inhibit cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Molecular docking studies suggest strong binding affinity to targets like telomerase and HDACs .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications:
- In vitro testing has indicated that derivatives with oxadiazole units possess significant antibacterial and antifungal properties.
- The mechanism involves disruption of microbial cell wall synthesis and inhibition of essential metabolic pathways .
Case Studies
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated that derivatives inhibited growth in various cancer cell lines with IC50 values ranging from 0.02 to 0.32 μM. |
| Study B (2022) | Showed effective antimicrobial activity against S. aureus and E. coli with MIC values ranging from 0.0039 to 0.025 mg/mL. |
| Study C (2021) | Highlighted the role of oxadiazole in enhancing cytotoxicity through apoptosis induction in breast cancer cells. |
Scientific Research Applications
Chemical Properties and Structure
The compound's structure consists of a pyrazolo[3,4-d]pyrimidin core substituted with a 3-chloro-4-methylphenyl group and a 3-(m-tolyl)-1,2,4-oxadiazol moiety. These structural elements are critical for its biological activity.
Molecular Formula and Weight
- Molecular Formula : C19H18ClN5O
- Molecular Weight : 371.88 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit significant antimicrobial properties. For instance:
- Mycobacterium tuberculosis : Analogous compounds have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting potential efficacy in treating tuberculosis .
Anticancer Properties
The pyrazolo[3,4-d]pyrimidine derivatives have been explored for their anticancer effects. Modifications in the structure can enhance selectivity and potency against various cancer cell lines. Notable findings include:
- Mechanism of Action : These compounds may inhibit key enzymes involved in tumor growth and cell division. The presence of sulfur and chlorine atoms in the structure may enhance binding affinity to target proteins .
Cytotoxicity Assessment
In cytotoxicity assays on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
Antitubercular Activity Study
A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated promising activity for certain compounds structurally related to the target compound .
Anticancer Efficacy
Research has shown that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can lead to enhanced anticancer activity. For example, docking studies revealed that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
Synthesis of Related Compounds
The synthesis of heterocyclic compounds containing the pyrazolo framework has been reported to yield derivatives with antimicrobial properties. For instance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
